6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carbonitrile group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with appropriate reagents to form the desired pyrimidine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with other molecular targets, such as ion channels and transporters, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbonitrile group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
Triclocarban: An antibacterial compound with a similar dichlorophenyl structure.
Uniqueness
6-(3,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group, in particular, allows for unique interactions with biological targets and provides a versatile handle for further chemical modifications.
Properties
Molecular Formula |
C12H7Cl2N3 |
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Molecular Weight |
264.11 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c1-7-16-9(6-15)5-12(17-7)8-2-3-10(13)11(14)4-8/h2-5H,1H3 |
InChI Key |
QSDSNBAIJTULBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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